alpha-(Isopropyl)-gamma-methylcyclohexanepropanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

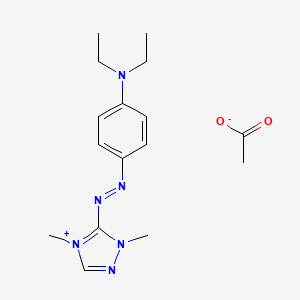

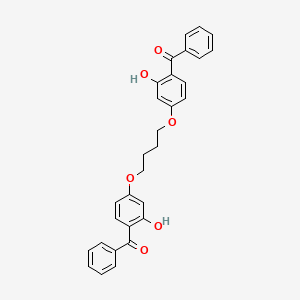

L’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol est un composé organique complexe appartenant à la classe des alcools. Ce composé se caractérise par sa structure unique, qui comprend un groupe isopropyle et un groupe méthyle liés à un cycle cyclohexane, ainsi qu’une chaîne latérale propanol. Il est connu pour ses applications diverses dans différents domaines, notamment la chimie, la biologie, la médecine et l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol implique généralement plusieurs étapes, commençant par la préparation du cycle cyclohexane. Une méthode courante est l’hydrogénation du benzène pour former du cyclohexane. Les groupes isopropyle et méthyle sont ensuite introduits par des réactions d’alkylation de Friedel-Crafts, en utilisant du chlorure d’isopropyle et du chlorure de méthyle comme agents alkylants en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium.

L’étape finale consiste à ajouter la chaîne latérale propanol. Cela peut être réalisé par une réaction de Grignard, où un réactif de Grignard (tel que le bromure d’éthylmagnésium) réagit avec un aldéhyde ou une cétone approprié pour former l’alcool souhaité.

Méthodes de production industrielle

En milieu industriel, la production de l’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol est souvent réalisée dans des réacteurs à grande échelle dans des conditions contrôlées. Le processus implique généralement l’utilisation de matières premières et de catalyseurs de haute pureté pour garantir des rendements élevés et la pureté du produit. Des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de contrôle de processus automatisés sont utilisées pour optimiser les conditions de réaction et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

L’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe alcool peut être oxydé pour former les aldéhydes ou les cétones correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit pour former des hydrocarbures en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.

Substitution : Les atomes d’hydrogène sur le cycle cyclohexane peuvent être substitués par d’autres groupes fonctionnels par des réactions avec des halogènes ou d’autres électrophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.

Réduction : Hydrure de lithium et d’aluminium (LiAlH4) dans l’éther anhydre.

Substitution : Halogènes (par exemple, chlore, brome) en présence d’un catalyseur tel que le chlorure de fer(III).

Principaux produits formés

Oxydation : Formation de dérivés de la cyclohexanone ou du cyclohexanol.

Réduction : Formation de dérivés du cyclohexane.

Substitution : Formation de dérivés halogénés du cyclohexane.

Applications de la recherche scientifique

L’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme solvant et réactif en synthèse organique.

Biologie : Employé dans l’étude des interactions des membranes cellulaires et des interactions protéines-lipides.

Médecine : Investigé pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et antimicrobiennes.

Industrie : Utilisé dans la production de parfums, d’arômes et d’autres produits chimiques spécialisés.

Applications De Recherche Scientifique

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

Le mécanisme d’action de l’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut interagir avec les membranes cellulaires, modifiant leur fluidité et leur perméabilité. Cela peut affecter le fonctionnement des protéines et des enzymes liées à la membrane, conduisant à des changements dans les processus cellulaires.

Dans les applications médicinales, les effets anti-inflammatoires et antimicrobiens du composé sont censés être médiés par l’inhibition d’enzymes spécifiques et de voies de signalisation impliquées dans l’inflammation et la croissance microbienne.

Comparaison Avec Des Composés Similaires

L’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol peut être comparé à d’autres composés similaires, tels que :

Alcool isopropylique : Un alcool plus simple avec un groupe isopropyle similaire mais dépourvu du cycle cyclohexane et de la chaîne latérale propanol.

Cyclohexanol : Contient un cycle cyclohexane avec un seul groupe hydroxyle, mais dépourvu des groupes isopropyle et méthyle.

Méthylcyclohexane : Un hydrocarbure avec un cycle cyclohexane et un groupe méthyle, mais aucun groupe hydroxyle ou chaîne latérale propanol.

La singularité de l’alpha-(Isopropyl)-gamma-méthylcyclohexanepropanol réside dans sa combinaison de groupes fonctionnels et de caractéristiques structurales, qui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Numéro CAS |

93963-36-1 |

|---|---|

Formule moléculaire |

C13H26O |

Poids moléculaire |

198.34 g/mol |

Nom IUPAC |

5-cyclohexyl-2-methylhexan-3-ol |

InChI |

InChI=1S/C13H26O/c1-10(2)13(14)9-11(3)12-7-5-4-6-8-12/h10-14H,4-9H2,1-3H3 |

Clé InChI |

NFHXEHFWFFRUOY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(CC(C)C1CCCCC1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)

![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)